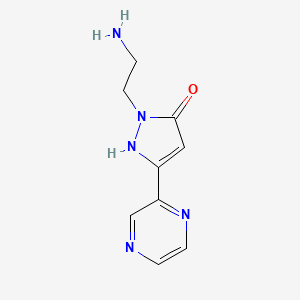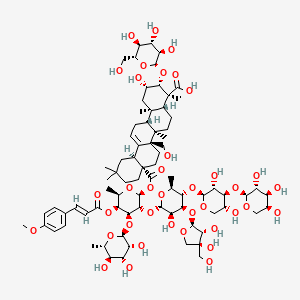
Polygalasaponin XXXII
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polygalasaponin XXXII is a natural product found in Polygala japonica with data available.
Wissenschaftliche Forschungsanwendungen
Kognitive Beeinträchtigungsminderung
Polygalasaponin XXXII hat sich gezeigt, dass es die durch Scopolamin induzierten kognitiven Beeinträchtigungen bei Mäusen abschwächt, was auf sein Potenzial als Therapeutikum für kognitive Störungen hindeutet .
Verbesserung der synaptischen Transmission
Forschungsergebnisse zeigen, dass this compound die synaptische Transmission verbessern kann, die für Lern- und Gedächtnisprozesse im Hippocampus entscheidend ist .
Neuroprotektive Wirkungen
Studien haben gezeigt, dass this compound in vitro neuroprotektive Wirkungen aufweist, die für die Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten .
Kognitionsfördernde Wirkungen
this compound wurde nachgewiesen, dass es die Kognition sowohl in Tiermodellen als auch beim Menschen verbessert, was auf seine mögliche Verwendung zur Verbesserung der geistigen Funktionen hindeutet .
Lern- und Gedächtnisfähigkeit
Es wird berichtet, dass this compound die Lern- und Gedächtnisfähigkeit verbessern könnte, was mit seinen Auswirkungen auf die synaptische Transmission und den Neuro-schutz zusammenhängen könnte .
Wirkmechanismus
Target of Action
Polygalasaponin XXXII, a triterpenoid saponin extracted from Polygalae Radix, primarily targets the brain’s hippocampus . It interacts with the tyrosine kinase B (TrkB) in the hippocampus, stimulating its phosphorylation .
Mode of Action
This compound exerts its cognition-enhancing action by interacting with its primary target, TrkB, in the hippocampus . It stimulates the phosphorylation of TrkB, which is a crucial process in the activation of the mitogen-activated protein (MAP) kinase cascade .
Biochemical Pathways
The interaction of this compound with TrkB triggers the MAP kinase cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK), cAMP response element-binding protein (CREB), and synapsin I . This activation of the MAP kinase cascade enhances the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus .
Pharmacokinetics
It’s known that the compound is administered orally and can exert its effects in the hippocampus . This suggests that this compound can cross the blood-brain barrier and reach its target site in the brain.
Result of Action
The activation of the MAP kinase cascade and the enhanced expression of BDNF by this compound result in improved synaptic transmission and induction of long-term potentiation (LTP) in the dentate gyrus of rats . These molecular and cellular changes lead to improved hippocampus-dependent learning and memory .
Action Environment
The action of this compound is influenced by the environment within the central nervous system, particularly the hippocampus . .
Biochemische Analyse
Biochemical Properties
Polygalasaponin XXXII plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to stimulate the phosphorylation of tyrosine kinase B (TrkB) in the hippocampus, which is essential for neuroprotection and cognitive enhancement . Additionally, it interacts with extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), influencing synaptic transmission and long-term potentiation (LTP) .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In primary cortical neurons, it has demonstrated neuroprotective effects against glutamate-induced toxicity . Furthermore, this compound enhances hippocampal-dependent learning and memory in mice, indicating its positive impact on cell signaling pathways, gene expression, and cellular metabolism . The compound also influences the expression of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and function .
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. It binds to and activates TrkB receptors, leading to the phosphorylation of downstream signaling molecules such as ERK and CREB . This activation enhances synaptic plasticity and memory formation. Additionally, this compound modulates the expression of synapsin I and BDNF, further contributing to its neuroprotective and cognition-enhancing effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its neuroprotective properties over extended periods. In vitro studies have shown that this compound can sustain its effects on neuronal survival and function for up to 24 hours . Long-term administration in vivo has demonstrated consistent cognitive enhancement and neuroprotection in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses (0.125 mg·kg-1·d-1) have been effective in abolishing scopolamine-induced memory impairment in mice . Higher doses (0.5 and 2 mg·kg-1·d-1) significantly stimulate the phosphorylation of TrkB in the hippocampus, enhancing cognitive function . Extremely high doses may lead to adverse effects, although specific toxic thresholds have not been extensively studied .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as ERK and CREB, influencing metabolic flux and metabolite levels . The compound’s impact on BDNF expression also suggests its role in metabolic processes related to neuronal survival and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization to target sites, such as the hippocampus . The compound’s accumulation in neuronal tissues underscores its potential for targeted therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to neuronal compartments where it can exert its effects on synaptic transmission and plasticity . Post-translational modifications and targeting signals play a role in its precise localization within cells .
Eigenschaften
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H118O38/c1-32-46(87)49(90)52(93)66(106-32)114-60-57(110-45(86)17-12-35-10-13-36(102-9)14-11-35)34(3)108-69(61(60)115-68-55(96)59(113-70-62(97)79(101,30-82)31-105-70)56(33(2)107-68)111-65-54(95)58(41(85)28-104-65)112-64-51(92)47(88)40(84)27-103-64)117-72(100)77-21-20-73(4,5)24-38(77)37-15-16-43-74(6)25-39(83)63(116-67-53(94)50(91)48(89)42(26-80)109-67)76(8,71(98)99)44(74)18-19-75(43,7)78(37,29-81)23-22-77/h10-15,17,32-34,38-44,46-70,80-85,87-97,101H,16,18-31H2,1-9H3,(H,98,99)/b17-12+/t32-,33-,34+,38-,39-,40-,41+,42+,43+,44+,46-,47-,48+,49+,50-,51+,52+,53+,54+,55+,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,74+,75+,76-,77-,78-,79+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBMHJVDKLZQM-DBODJKMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)O)OC5C(C(C(CO5)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)OC(=O)C78CCC(CC7C9=CCC1C(C9(CC8)CO)(CCC2C1(CC(C(C2(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)OC(=O)[C@@]78CC[C@@]9(C(=CC[C@H]1[C@]9(CC[C@@H]2[C@@]1(C[C@@H]([C@@H]([C@@]2(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]7CC(CC8)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H118O38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1675.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the potential benefits of Polygalasaponin XXXII for Alzheimer's disease?
A: Research suggests that this compound exhibits multiple neuroprotective effects potentially beneficial for Alzheimer's disease, including: * Anti-Aβ aggregation: It may hinder the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. []* Anti-Tau protein aggregation: It might prevent the formation of neurofibrillary tangles composed of Tau protein, another pathological feature of Alzheimer's. []* Anti-inflammation: It could reduce inflammation in the brain, contributing to neuronal damage in Alzheimer's. []* Antioxidant activity: It may protect neurons from oxidative stress, a key factor in Alzheimer's progression. []* Anti-neuronal apoptosis: It might prevent the death of neurons, a significant contributor to cognitive decline in Alzheimer's. []* Enhancing the central cholinergic system: It could boost acetylcholine levels, a neurotransmitter crucial for learning and memory, often depleted in Alzheimer's. []* Promoting neuronal proliferation: It might stimulate the growth and development of new neurons, potentially counteracting neuronal loss in Alzheimer's. []
Q2: How does this compound compare to other compounds found in Polygala tenuifolia in terms of its effects on cognitive function?
A: While this compound shows promise, other bioactive compounds in Polygala tenuifolia also contribute to its traditional use for cognitive enhancement. Studies demonstrate that the combined effects of various compounds, including onjisaponin Fg, polygalasaponin XXVIII, and tenuifolin, contribute to the overall efficacy of Polygala tenuifolia extracts. [, , ] Further research is needed to directly compare the potency and specific mechanisms of action of this compound with these other constituents.
Q3: What is the impact of the growth year of Polygala tenuifolia on the content of this compound?
A: Research indicates that the concentration of this compound, along with other saponins like onjisaponin Fg and polygalasaponin XXVIII, increases with the age of the Polygala tenuifolia plant. [, ] This finding suggests that older plants may yield extracts with higher levels of these potentially beneficial compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
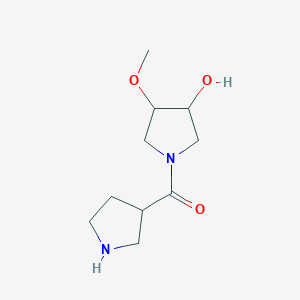
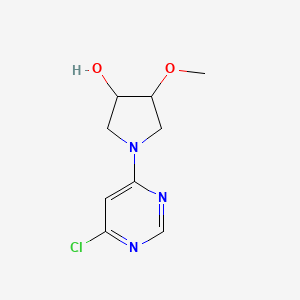
![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)
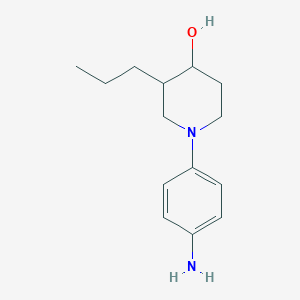

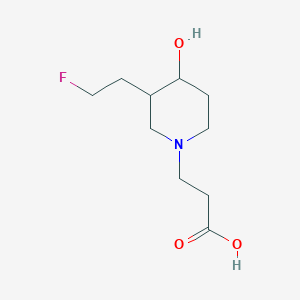
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491286.png)
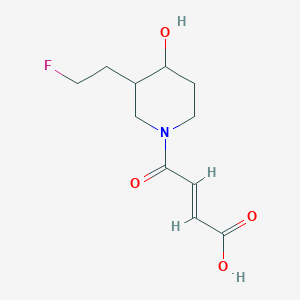
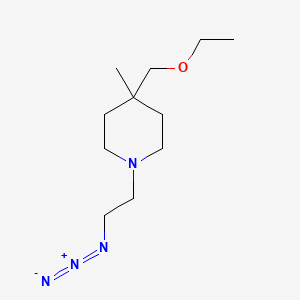
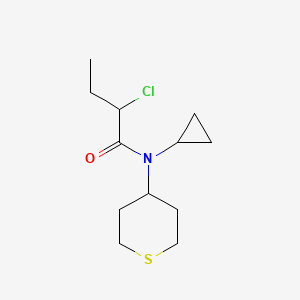
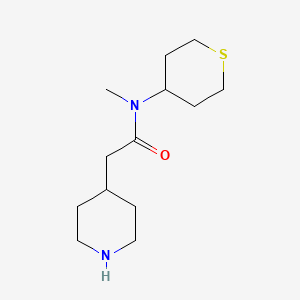
![(2-(4-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1491294.png)

